molecular formula C12H10ClNO B6414599 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine, 95% CAS No. 1262009-86-8

2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414599
CAS RN: 1262009-86-8
M. Wt: 219.66 g/mol
InChI Key: APTOUTFWSCGSTC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is a chemical compound with a wide range of applications in research and industry. It is used in a variety of synthetic processes, including as a starting material for the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reactant in organic synthesis and as a catalyst in polymerization reactions. In addition, it has been studied for its potential use in medical applications.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reactant in organic synthesis and as a catalyst in polymerization reactions. In addition, it has been studied for its potential use in medical applications, such as the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is not well understood. However, it is believed to interact with certain enzymes and receptors in the body to produce its effects. In addition, it is thought to have an effect on the metabolism of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that it can affect the metabolism of certain hormones and neurotransmitters, as well as the activity of certain enzymes and receptors. In addition, it has been shown to have an effect on the production of certain proteins and lipids.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, it can be used in a variety of synthetic processes and can be used as a reactant in organic synthesis and as a catalyst in polymerization reactions. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to store and handle due to its volatility.

Future Directions

The potential applications of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) are vast and varied. Future research could focus on its use in medical applications, such as the treatment of certain diseases, as well as its potential use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. In addition, further research could focus on the mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) and its effects on biochemical and physiological processes. Finally, further research could focus on the development of new methods for the synthesis and storage of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%).

Synthesis Methods

2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methylphenol with pyridine in the presence of an acid catalyst to form the intermediate compound 2-(3-chloro-4-methylphenyl)-5-hydroxypyridine hydrochloride. The second step involves the reaction of the intermediate compound with sodium hydroxide to form the desired product 2-(3-chloro-4-methylphenyl)-5-hydroxypyridine (95%).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOUTFWSCGSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692587
Record name 6-(3-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methylphenyl)pyridin-3-ol

CAS RN

1262009-86-8
Record name 6-(3-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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